3-(Oxan-4-yl)cyclohexan-1-ol
Overview
Description
3-(Oxan-4-yl)cyclohexan-1-ol: is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is also known by its IUPAC name 3-tetrahydro-2H-pyran-4-ylcyclohexanol . This compound is characterized by the presence of a cyclohexanol ring substituted with a tetrahydropyran ring at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanol derivatives.
Scientific Research Applications
Chemistry: 3-(Oxan-4-yl)cyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed as a solvent or reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the tetrahydropyran ring.
Tetrahydropyran: Contains the tetrahydropyran ring but lacks the cyclohexanol moiety.
3-(Tetrahydro-2H-pyran-4-yl)cyclohexanone: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness: 3-(Oxan-4-yl)cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and tetrahydropyran rings. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-(oxan-4-yl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-12H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYQRYXKBCITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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